molecular formula C11H22ClNO B1424524 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-82-1

4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1424524
CAS No.: 1219980-82-1
M. Wt: 219.75 g/mol
InChI Key: SCIBHOWIXUDNON-UHFFFAOYSA-N
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Description

4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a 2-[(2-methyl-2-propenyl)oxy]ethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2-methyl-2-propenyl alcohol.

    Etherification: The 2-methyl-2-propenyl alcohol undergoes etherification with an appropriate alkylating agent to form 2-[(2-methyl-2-propenyl)oxy]ethyl intermediate.

    Substitution Reaction: This intermediate is then reacted with piperidine under controlled conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ether linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or the ether group.

    Reduction: Reduced forms of the compound, potentially altering the piperidine ring or the ether linkage.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.

    Industry: Employed in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may:

    Bind to Receptors: Interact with specific receptors, altering their activity.

    Inhibit Enzymes: Act as an inhibitor for certain enzymes, affecting metabolic pathways.

    Modulate Pathways: Influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine
  • 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine acetate
  • 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine sulfate

Uniqueness

4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to its non-salt counterparts. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications where these properties are crucial.

Properties

IUPAC Name

4-[2-(2-methylprop-2-enoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-10(2)9-13-8-5-11-3-6-12-7-4-11;/h11-12H,1,3-9H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIBHOWIXUDNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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